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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylbenzamide

Cat. No.: B1294092

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dimethylbenzamide is a valuable synthetic intermediate in medicinal chemistry
and materials science. Its strategic substitution pattern, featuring a reactive bromine atom and
a benzamide moiety, allows for diverse functionalization through various cross-coupling
reactions. This technical guide provides an in-depth overview of the synthesis, properties, and
key applications of 4-bromo-3,5-dimethylbenzamide, with a focus on its role in the
development of targeted therapeutics. Detailed experimental protocols, comprehensive data
tables, and illustrative diagrams of reaction pathways are presented to facilitate its use in
research and development.

Chemical Properties and Characterization

4-Bromo-3,5-dimethylbenzamide is a solid organic compound with the molecular formula
CoH10BrNO. Its key physical and chemical properties are summarized in the table below.
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Property Value

Molecular Formula CoH10BrNO

Molecular Weight 228.09 g/mol

CAS Number 864825-81-0

Appearance Solid

Boiling Point 261.1 °C at 760 mmHg

nChi 1S/C9H10BrNO/c1-5-3-7(9(11)12)4-
6(2)8(5)10/h3-4H,1-2H3,(H2,11,12)

SMILES Cclcc(cc(C)elBr)C(N)=0

Table 1: Physicochemical Properties of 4-Bromo-3,5-dimethylbenzamide

Spectroscopic Data

While a complete set of spectra for 4-bromo-3,5-dimethylbenzamide is not readily available in
the public domain, representative spectroscopic data for structurally similar compounds can be
used for characterization purposes. For instance, the H NMR spectrum of the closely related
4-bromo-N,N-dimethylbenzamide in DMSO shows aromatic protons in the range of 6 7.3-7.7
ppm and the methyl protons as a singlet around & 2.9 ppm[1]. The *3C NMR spectrum of the
same compound displays the carbonyl carbon at approximately 4 169 ppm[1]. The infrared (IR)
spectrum would be expected to show characteristic peaks for the N-H stretching of the primary
amide (around 3100-3500 cm~1), the C=0 stretching of the amide (around 1650 cm~1), and C-
Br stretching (in the fingerprint region). Mass spectrometry would show a molecular ion peak
corresponding to the molecular weight, along with a characteristic isotopic pattern for a
bromine-containing compound.

Synthesis of 4-Bromo-3,5-dimethylbenzamide

A plausible and efficient synthetic route to 4-bromo-3,5-dimethylbenzamide involves a two-
step process starting from the commercially available 3,5-dimethylaniline. The first step is the
bromination of 3,5-dimethylaniline to yield 4-bromo-3,5-dimethylaniline[2][3]. The subsequent
step would involve the conversion of the aniline to the corresponding benzoic acid via a
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Sandmeyer-type reaction, followed by amidation. A more direct, albeit less commonly
documented, route could involve the formylation of 4-bromo-3,5-dimethylaniline followed by
oxidation to the carboxylic acid and subsequent amidation.

Synthesis of 4-Bromo-3,5-dimethylaniline

A common method for the selective bromination of 3,5-dimethylaniline is the use of N-
bromosuccinimide (NBS) in a suitable solvent like acetonitrile[2][3].

Experimental Protocol:

e Dissolve 3,5-dimethylaniline (1.0 eq) in acetonitrile.

e Cool the solution in an ice bath.

e Slowly add a solution of N-bromosuccinimide (1.0 eq) in acetonitrile.
 Allow the reaction to stir at room temperature for 16 hours.

o Concentrate the reaction mixture under reduced pressure.

 Purify the residue by silica gel column chromatography to obtain 4-bromo-3,5-
dimethylaniline.

Synthesis of 4-Bromo-3,5-dimethylbenzoic Acid
(Hypothetical Route)

Following the synthesis of 4-bromo-3,5-dimethylaniline, a Sandmeyer reaction can be
employed to convert the amino group to a nitrile, which can then be hydrolyzed to the
carboxylic acid.

Conceptual Experimental Workflow:
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Caption: Synthetic workflow for 4-Bromo-3,5-dimethylbenzoic Acid.

Amidation of 4-Bromo-3,5-dimethylbenzoic Acid

© 2025 BenchChem. All rights reserved.

4/11 Tech Support


https://www.benchchem.com/product/b1294092?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The conversion of the carboxylic acid to the primary amide can be achieved through several
methods. A common and effective method involves the activation of the carboxylic acid with
thionyl chloride to form the acid chloride, followed by reaction with ammonia.

Experimental Protocol:

To a solution of 4-bromo-3,5-dimethylbenzoic acid (1.0 eq) in an inert solvent (e.g.,
dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

« Stir the reaction mixture at room temperature until the conversion to the acid chloride is
complete (monitored by IR or TLC).

* Remove the excess thionyl chloride and solvent under reduced pressure.

o Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and cool in an ice bath.

e Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.
« Stir the reaction until completion.

e Perform an aqueous workup and purify the product by recrystallization or column
chromatography.

Applications as a Synthetic Intermediate

4-Bromo-3,5-dimethylbenzamide serves as a versatile building block for the synthesis of
complex organic molecules, particularly in the pharmaceutical industry. The presence of the
bromine atom allows for the introduction of various substituents via palladium-catalyzed cross-
coupling reactions.

Synthesis of Fibroblast Growth Factor Receptor 1
(FGFR1) Inhibitors

4-Bromo-3,5-dimethylbenzamide is a key intermediate in the synthesis of a novel class of
FGFR1 inhibitors. The general synthetic approach involves the amidation of a substituted 4-
bromobenzoic acid, followed by further modifications.

lllustrative Synthetic Scheme:
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Caption: General synthesis of FGFRL1 inhibitors.[4]

Palladium-Catalyzed Cross-Coupling Reactions
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The carbon-bromine bond in 4-Bromo-3,5-dimethylbenzamide is susceptible to various
palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon
and carbon-nitrogen bonds.

The Suzuki coupling reaction allows for the formation of a C-C bond between 4-Bromo-3,5-
dimethylbenzamide and an organoboron compound.

General Experimental Protocol for Suzuki Coupling:

 In areaction vessel, combine 4-Bromo-3,5-dimethylbenzamide (1.0 eq), an arylboronic
acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%), and a base (e.g., K2COs,
NazCOs, 2.0 eq).

e Add a suitable solvent system (e.g., toluene/water, dioxane/water).
» Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

e Heat the reaction mixture at a specified temperature (typically 80-100 °C) until the starting
material is consumed (monitored by TLC or GC-MS).

e Cool the reaction to room temperature and perform an aqueous workup.
 Purify the product by column chromatography or recrystallization.

Suzuki Coupling Catalytic Cycle:
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Caption: General catalytic cycle for the Suzuki coupling reaction.

The Buchwald-Hartwig amination facilitates the formation of a C-N bond between 4-Bromo-

3,5-dimethylbenzamide and a primary or secondary amine.[5]

General Experimental Protocol for Buchwald-Hartwig Amination:

e In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium
precatalyst (e.g., Pdz(dba)s), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g.,

NaOtBu, KsPOa).

e Add 4-Bromo-3,5-dimethylbenzamide (1.0 eq) and the desired amine (1.1-1.2 eq).

e Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
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o Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-
110 °C).

e Monitor the reaction progress by TLC or LC-MS.

» Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of
celite.

o Concentrate the filtrate and purify the product by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle:

Catalytic Cycle
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Caption: General catalytic cycle for Buchwald-Hartwig amination.[5][6]

Safety and Handling

4-Bromo-3,5-dimethylbenzamide should be handled in a well-ventilated area, and
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of
contact, wash the affected area thoroughly with water. For detailed safety information, refer to
the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-3,5-dimethylbenzamide is a highly versatile and valuable intermediate for organic
synthesis. Its utility in the construction of complex molecules, particularly in the field of
medicinal chemistry for the development of targeted therapies like FGFR1 inhibitors, is well-
established. The synthetic routes and reaction protocols provided in this guide offer a solid
foundation for researchers to utilize this compound in their synthetic endeavors. The potential
for further functionalization through palladium-catalyzed cross-coupling reactions opens up a
wide array of possibilities for the design and synthesis of novel chemical entities with diverse
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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